1,3-Benzodithiole, 2-propoxy-
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Overview
Description
1,3-Benzodithiole, 2-propoxy- is an organic compound that belongs to the class of benzodithioles These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom The propoxy group attached to the second position of the benzodithiole ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodithiole, 2-propoxy- can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodithiole with propyl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the propoxy group at the second position of the benzodithiole ring .
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzodithiole, 2-propoxy- may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodithiole, 2-propoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodithioles depending on the nucleophile used.
Scientific Research Applications
1,3-Benzodithiole, 2-propoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclic dithioacetals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodithiole, 2-propoxy- involves its interaction with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodithiole-2-thione: Similar structure but with a thione group instead of a propoxy group.
2-(3-Methylbutoxy)-1,3-Benzodithiole: Similar structure with a different alkoxy group.
1,3-Benzodithiole-2-thiol: Contains a thiol group instead of a propoxy group.
Uniqueness
1,3-Benzodithiole, 2-propoxy- is unique due to its specific propoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other benzodithioles may not be suitable .
Properties
CAS No. |
55315-54-3 |
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Molecular Formula |
C10H12OS2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
2-propoxy-1,3-benzodithiole |
InChI |
InChI=1S/C10H12OS2/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6,10H,2,7H2,1H3 |
InChI Key |
STOWVAJUKWEMNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1SC2=CC=CC=C2S1 |
Origin of Product |
United States |
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